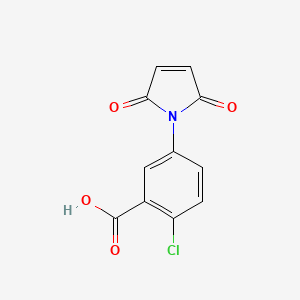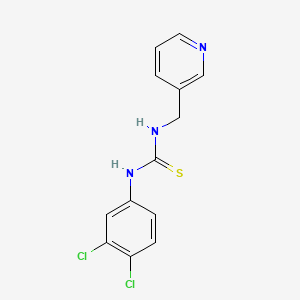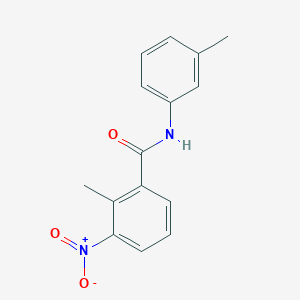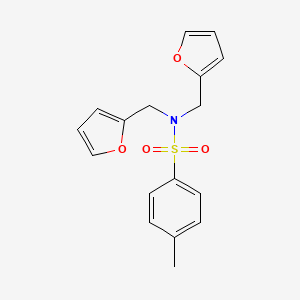
2-chloro-5-maleimidobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-maleimidobenzoic acid is an organic compound with the molecular formula C11H6ClNO4 It is a derivative of maleimide and benzoic acid, characterized by the presence of a chlorine atom at the second position and a maleimide group at the fifth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-maleimidobenzoic acid typically involves the chlorination of 5-maleimidobenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-maleimidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The maleimide group can participate in Diels-Alder reactions with dienes to form cycloadducts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Addition: Dienes in the presence of a catalyst or under thermal conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-5-maleimidobenzoic acid or 2-thio-5-maleimidobenzoic acid.
Addition: Formation of cycloadducts with various dienes.
Oxidation/Reduction: Formation of corresponding oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-chloro-5-maleimidobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of functionalized maleimides.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through maleimide-thiol coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a linker in antibody-drug conjugates.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-maleimidobenzoic acid primarily involves its reactivity with nucleophiles. The maleimide group can form stable covalent bonds with thiol groups in proteins, making it useful for bioconjugation. The chlorine atom can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-maleimidobenzoic acid
- 2-chloro-5-iodobenzoic acid
- 5-chloro-2-ethoxybenzoic acid
Uniqueness
2-chloro-5-maleimidobenzoic acid is unique due to the presence of both a chlorine atom and a maleimide group on the benzoic acid ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-chloro-5-(2,5-dioxopyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOYTAMATWRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5860579.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)





![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5860638.png)

